Fusicoccin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

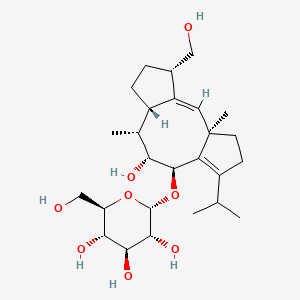

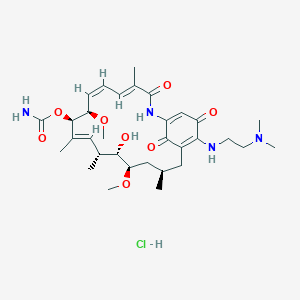

Fusicoccin H es un glucósido fitotóxico menor producido por el hongo Phomopsis amygdali (anteriormente clasificado como Fusicoccum amygdali), que se sabe que causa la enfermedad del cáncer de almendro y melocotón . Este compuesto es parte de la familia de la fusicoccina, que incluye varios glucósidos diterpénicos conocidos por su capacidad para estabilizar las interacciones entre las proteínas 14-3-3 y las proteínas ligando fosforiladas

Métodos De Preparación

La fusicoccina H generalmente se aísla de los filtrados de cultivo de Phomopsis amygdali. El proceso de aislamiento implica varios pasos, incluida la extracción, purificación y caracterización . Las rutas sintéticas para la fusicoccina H se informan con menos frecuencia, pero el compuesto se puede obtener mediante modificaciones químicas de derivados relacionados de la fusicoccina. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para lograr las modificaciones estructurales deseadas .

Análisis De Reacciones Químicas

La fusicoccina H sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la fusicoccina H puede conducir a la formación de cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir derivados de alcohol .

Aplicaciones Científicas De Investigación

La fusicoccina H tiene varias aplicaciones de investigación científica, particularmente en los campos de la fisiología vegetal, la química y la medicina. En fisiología vegetal, la fusicoccina H se utiliza para estudiar la regulación de la apertura estomática y el papel de las proteínas 14-3-3 en las vías de señalización vegetal . En química, sirve como una herramienta valiosa para investigar las interacciones proteína-proteína y el desarrollo de nuevas sondas químicas .

Mecanismo De Acción

El mecanismo de acción de la fusicoccina H implica la estabilización del complejo entre la H±ATPasa y las proteínas 14-3-3 . Esta estabilización conduce a la activación de la H±ATPasa de la membrana plasmática, lo que resulta en una mayor extrusión de protones y cambios posteriores en los procesos celulares . La fusicoccina H también influye en la actividad de los canales de potasio en las células de guarda, afectando aún más el equilibrio iónico y la señalización celular .

Comparación Con Compuestos Similares

La fusicoccina H es parte de la familia de la fusicoccina, que incluye otros compuestos como la fusicoccina A y la fusicoccina J . Estos compuestos comparten una estructura diterpénica tricíclica similar, pero difieren en sus grupos funcionales específicos y actividades biológicas . Por ejemplo, la fusicoccina A es conocida por sus fuertes efectos fitotóxicos y su capacidad para inducir la apertura estomática, mientras que la fusicoccina J ha demostrado estabilizar las interacciones 14-3-3 con los canales de potasio humanos .

Propiedades

Número CAS |

50906-51-9 |

|---|---|

Fórmula molecular |

C26H42O8 |

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |

Clave InChI |

FQPATHNUIPAADA-BXJVKJQWSA-N |

SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

SMILES isomérico |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |

SMILES canónico |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

Sinónimos |

fusicoccin H |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1233491.png)

![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)

![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)